molecular formula C11H6ClNO3S B6387947 MFCD18317149 CAS No. 1262004-45-4

MFCD18317149

Cat. No.: B6387947
CAS No.: 1262004-45-4
M. Wt: 267.69 g/mol
InChI Key: LYJKSKBGLUARCZ-UHFFFAOYSA-N
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Description

MFCD18317149 is a chemical compound identified by its Molecular Descriptor (MDL) number. Despite this, methodologies and frameworks from the evidence can be extrapolated to hypothesize its properties and comparison strategies with structurally or functionally similar compounds. For example, compounds like CAS 1761-61-1 (MDL: MFCD00003330) and CAS 1533-03-5 (MDL: MFCD00039227) are discussed in and , which provide templates for analyzing physicochemical properties, synthesis routes, and similarity metrics .

Properties

IUPAC Name

2-chloro-5-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-10-9(11(15)16)2-6(3-13-10)7-1-8(4-14)17-5-7/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJKSKBGLUARCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687276
Record name 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-45-4
Record name 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317149 involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.

    Step 2: Intermediate formation, which may require purification steps such as crystallization or distillation.

    Step 3: Final reaction to produce this compound, often involving catalysts to enhance reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process typically includes:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Monitoring: Using advanced sensors and control systems to maintain optimal reaction conditions.

    Product Isolation: Employing techniques such as chromatography and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18317149 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Reagents like halogens or alkylating agents are employed, with conditions varying based on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18317149 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18317149 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for such comparisons, supported by data from analogous compounds:

Structural Similarity

Structural similarity is a cornerstone of compound comparison. emphasizes that structurally similar compounds often exhibit analogous biological activity . For example:

  • CAS 1533-03-5 (MFCD00039227) shares >95% similarity with compounds like 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 154095-53-7) due to shared trifluoromethyl groups and ketone functionalities .
  • CAS 1761-61-1 (MFCD00003330) is structurally analogous to brominated aromatic compounds, influencing solubility and reactivity .

Physicochemical Properties

Key properties include solubility, bioavailability, and stability. and provide data for similar compounds:

Property CAS 1761-61-1 CAS 1533-03-5 Typical Range for Aromatic Bromides
Molecular Weight 201.02 g/mol 202.17 g/mol 150–250 g/mol
Solubility (Log S) -2.47 (ESOL) -1.98 (Ali) -3.0 to -1.5
Bioavailability Score 0.55 0.60 0.3–0.7
Hazard Statements H302 (Harmful if swallowed) H315 (Skin irritation) Depends on functional groups

Methodological Considerations

Similarity Metrics

distinguishes between 2D similarity (based on molecular fingerprints) and 3D similarity (conformational alignment). For virtual screening, 2D methods prioritize functional groups, while 3D methods predict binding affinity .

Limitations in Comparison

  • Data Gaps : MFCD18317149’s absence in the evidence limits direct analysis.
  • Assay Variability : Results for similar compounds (e.g., solubility measurements in ) depend on techniques like spectrofluorometry vs. tensiometry .

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